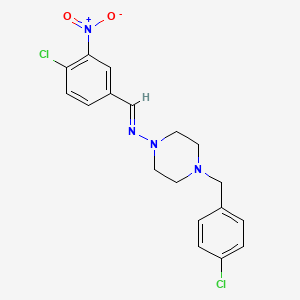
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as TAK-285 and is a member of the piperazinamine class of drugs. It is a potent and selective inhibitor of human epidermal growth factor receptor 2 (HER2) kinase, which is a transmembrane receptor protein that plays a crucial role in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine involves the inhibition of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase activity. 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a member of the human epidermal growth factor receptor family and plays a crucial role in the regulation of cell growth and differentiation. Overexpression of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is associated with several types of cancer, and inhibition of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase activity has been shown to be an effective therapeutic strategy for 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive cancer. 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine binds to the ATP-binding site of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine and prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine have been studied in several preclinical models. In vitro studies have shown that this compound exhibits potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase and inhibits downstream signaling pathways, such as Akt and ERK1/2. In vivo studies have shown that this compound exhibits antitumor activity in 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive xenograft models and can overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. However, further studies are required to determine the safety and efficacy of this compound in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine in lab experiments include its potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase and its potential to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. This compound can be used in vitro and in vivo studies to investigate the molecular mechanisms of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine signaling and to evaluate the efficacy of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.
Direcciones Futuras
Several future directions for the research on 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine can be identified. First, further studies are required to determine the safety and efficacy of this compound in clinical trials. Second, the potential of this compound to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies should be investigated in preclinical models. Third, the combination of this compound with other targeted therapies or chemotherapy should be evaluated to determine the potential for synergistic effects. Fourth, the development of more potent and selective inhibitors of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase should be investigated to improve the efficacy and safety of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies. Finally, the potential of this compound to target other members of the human epidermal growth factor receptor family, such as EGFR and HER3, should be explored.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine have been extensively studied in scientific research. This compound has been shown to exhibit potent inhibitory activity against 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine kinase, which is overexpressed in several types of cancer, including breast, gastric, and ovarian cancer. Therefore, it has been investigated as a potential treatment option for 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-positive cancer. In addition, this compound has also been studied for its potential to overcome resistance to other 4-(4-chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine-targeted therapies, such as trastuzumab and lapatinib.
Propiedades
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-16-4-1-14(2-5-16)13-22-7-9-23(10-8-22)21-12-15-3-6-17(20)18(11-15)24(25)26/h1-6,11-12H,7-10,13H2/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQJIBNORCLCN-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



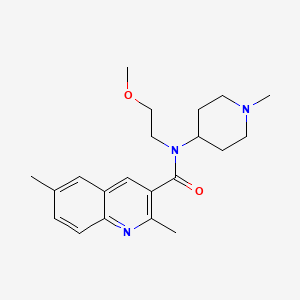
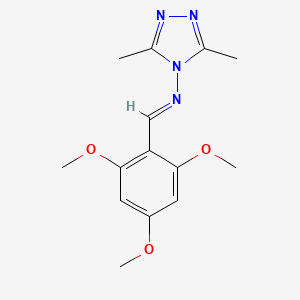
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B3911170.png)
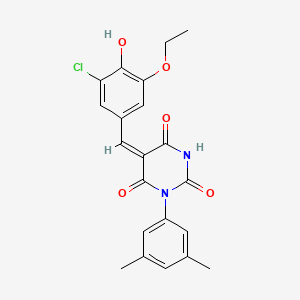
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911179.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3911192.png)
![N-[1-(4-fluorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B3911193.png)
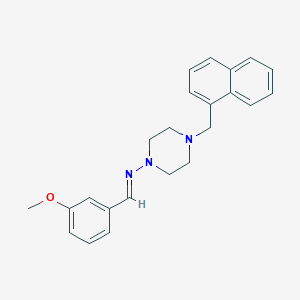
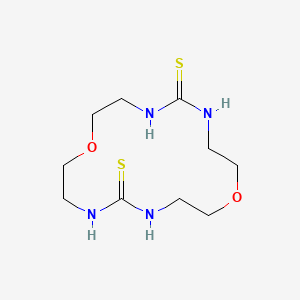
![(4-bromo-2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3911215.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2,6-dimethoxybenzene)](/img/structure/B3911218.png)
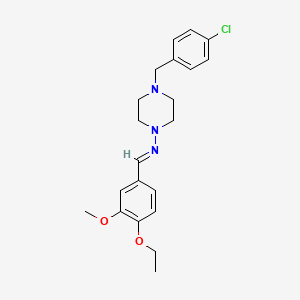
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3911228.png)
![4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3911237.png)